molecular formula C22H13ClN2O4 B2697120 2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899412-87-4

2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2697120
CAS No.: 899412-87-4
M. Wt: 404.81
InChI Key: CKMHUVSYEPDXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C22H13ClN2O4 and its molecular weight is 404.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal and Pharmaceutical Chemistry

  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides : Compounds featuring furan and thiophene moieties, similar in structural relevance to the compound of interest, are critical in the design of bioactive molecules. These heterocycles play a significant role in medicinal chemistry, particularly in the development of nucleobase and nucleoside analogues with potential antiviral, antitumor, and antimycobacterial activities. The importance of furan-2-yl and thien-2-yl substituents in enhancing the medicinal properties of purine and pyrimidine bases is a key area of research (Ostrowski, 2022).

  • Pyrimidine-Based Anti-inflammatory Agents : Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory properties. Recent research focuses on understanding the synthesis, mechanism of action, and structure-activity relationships (SARs) of pyrimidine compounds, aiming to develop new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Environmental Science

  • Chlorophenols in Environmental Contamination : Studies on chlorophenols, which share a chlorinated aromatic component with the compound , highlight their persistence and toxic effects in the environment. Research efforts are dedicated to understanding the formation, behavior, and degradation pathways of chlorophenols and related compounds in various environmental matrices, aiming to mitigate their impact on ecosystems and human health (Krijgsheld & Gen, 1986).

Materials Science

  • Optoelectronic Applications : The pyrimidine and furan units in the compound are structurally akin to materials used in optoelectronics. Research into fused heterocyclic compounds like pyrimidines and quinazolines has shown their utility in fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. The synthesis and application of these heterocycles in optoelectronic materials underscore their importance in developing novel, efficient, and environmentally friendly technologies (Lipunova et al., 2018).

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O4/c23-14-9-7-13(8-10-14)20-24-21-18(19(26)16-5-1-2-6-17(16)29-21)22(27)25(20)12-15-4-3-11-28-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMHUVSYEPDXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.